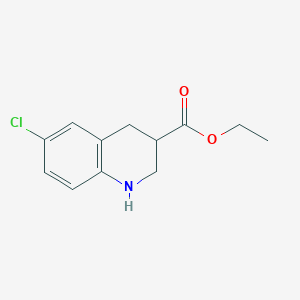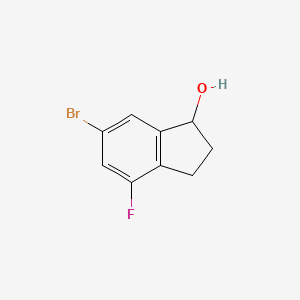
6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8BrFO It is a derivative of indan, a bicyclic hydrocarbon, and features both bromine and fluorine substituents
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of this compound typically involves the bromination and fluorination of an indan derivative. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and solvent conditions.
Reduction: The reduction of the corresponding ketone, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted indan derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A ketone derivative with similar substituents.
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Another ketone derivative with the same substituents but different functional groups.
1H-Inden-1-ol, 2,3-dihydro-: A similar compound without the bromine and fluorine substituents.
Eigenschaften
Molekularformel |
C9H8BrFO |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 |
InChI-Schlüssel |
HGEAIMDBVFLBRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1O)C=C(C=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


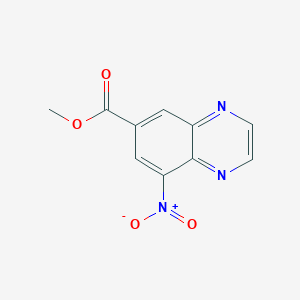
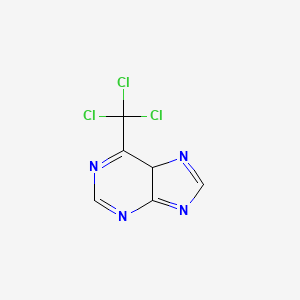

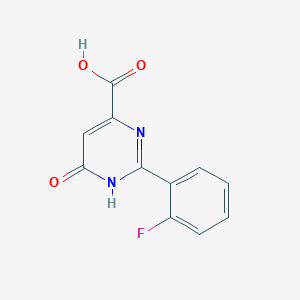





![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)


